molecular formula C10H12N4 B1415763 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline CAS No. 915921-65-2

3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline

Cat. No.: B1415763
CAS No.: 915921-65-2
M. Wt: 188.23 g/mol
InChI Key: MUFNAVRWOQKDFG-UHFFFAOYSA-N
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Description

3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline and its derivatives is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the formation of hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby disrupting the synthesis of estrogens . The specific binding modes of these derivatives within the enzyme’s binding pocket are still under investigation .

Biochemical Pathways

By inhibiting the aromatase enzyme, this compound can potentially disrupt the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth of estrogen-dependent cancer cells .

Pharmacokinetics

It is known that the presence of the 1,2,4-triazole ring in heterocyclic compounds can improve theirpharmacokinetic, pharmacological, and toxicological properties

Result of Action

The primary result of the action of this compound is the inhibition of the aromatase enzyme, leading to a decrease in estrogen levels . This can potentially inhibit the growth of estrogen-dependent cancer cells . Some derivatives of this compound have shown promising cytotoxic activity against certain human cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature, can affect the formation and stability of the compound

Biochemical Analysis

Biochemical Properties

3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, leading to changes in energy production and metabolic balance . Additionally, this compound can affect the levels of specific metabolites, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to specific cellular compartments . Binding proteins play a crucial role in the localization and accumulation of this compound within cells, influencing its biochemical activity and effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

3-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFNAVRWOQKDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650847
Record name 3-(5-Ethyl-1H-1,2,4-triazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-65-2
Record name 3-(5-Ethyl-1H-1,2,4-triazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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